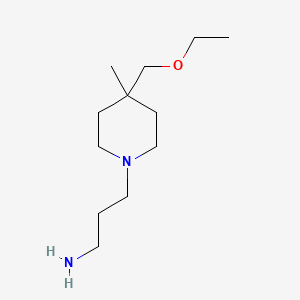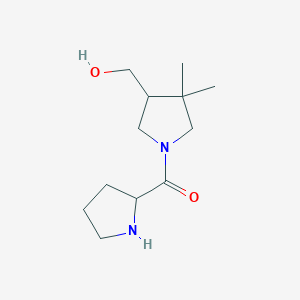![molecular formula C7H10Cl4N2 B1492915 [(2,3-Dichlorophényl)méthyl]hydrazine dihydrochlorure CAS No. 1803581-25-0](/img/structure/B1492915.png)
[(2,3-Dichlorophényl)méthyl]hydrazine dihydrochlorure
Vue d'ensemble
Description
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N2·2HCl. It is a derivative of hydrazine, featuring a dichlorophenyl group attached to a hydrazine moiety
Applications De Recherche Scientifique
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: : The compound is used in the production of materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under acidic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nucleophile attacks the benzyl chloride, resulting in the formation of the hydrazine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism by which [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is compared with other similar compounds, such as benzylhydrazine and phenylhydrazine. The uniqueness of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride lies in its dichlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs.
List of Similar Compounds
Benzylhydrazine
Phenylhydrazine
2,4-Dichlorophenylhydrazine
2,6-Dichlorophenylhydrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-1-2-5(4-11-10)7(6)9;;/h1-3,11H,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYYSWCTICTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)




![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)








